Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(trifluoromethyl)benzenesulfonamide
Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(trifluoromethyl)benzenesulfonamide
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS: 201224-78-4)
Executive Summary
In modern drug discovery, the strategic placement of electron-withdrawing groups and hydrogen-bonding motifs on aromatic scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-Amino-5-(trifluoromethyl)benzenesulfonamide is a highly specialized, bifunctional building block. Featuring an ortho-amino sulfonamide core and a meta-trifluoromethyl (-CF 3 ) group, this compound serves as a privileged intermediate for the synthesis of complex heterocyclic therapeutics, most notably fused [1,2,4]thiadiazine derivatives that act as inhibitors of the MYST family of lysine acetyltransferases (KATs) [1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating synthetic methodologies, offering a comprehensive guide for researchers utilizing this compound in advanced drug design.
Physicochemical Properties & Structural Rationale
The utility of 2-Amino-5-(trifluoromethyl)benzenesulfonamide stems directly from the interplay of its functional groups. The physicochemical profile dictates its solubility, reactivity, and binding affinity in biological systems [2].
Quantitative Data Summary
All critical quantitative parameters are summarized in the table below to facilitate rapid reference for formulation and synthetic planning.
| Property | Value | Causality / Impact in Drug Design |
| CAS Number | 201224-78-4 | Standardized identifier for procurement and regulatory tracking. |
| Molecular Weight | 240.20 g/mol | Low molecular weight provides a high "ligand efficiency" baseline, allowing extensive downstream structural elaboration without violating Lipinski’s Rule of 5. |
| Molecular Formula | C 7 H 7 F 3 N 2 O 2 S | The presence of fluorine and sulfur introduces unique metabolic stability and distinct electrostatic potential surfaces. |
| Physical Form | Solid (Powder) | Favorable for gravimetric dosing, long-term ambient storage, and bulk handling [3]. |
| LogP (Estimated) | ~1.8 – 2.2 | The lipophilic -CF 3 group balances the polarity of the sulfonamide, ensuring optimal membrane permeability while maintaining aqueous solubility. |
| pKa (Sulfonamide) | ~8.5 – 9.0 | The strong electron-withdrawing effect of the -CF 3 group increases the acidity of the sulfonamide proton, making it an excellent hydrogen bond donor in target protein pockets. |
Electronic and Steric Causality
The -CF 3 group at the 5-position exerts a powerful inductive electron-withdrawing effect (-I effect). This profoundly impacts the reactivity of the ortho-amino sulfonamide motif:
-
Aniline Basicity: The basicity of the primary amine is significantly attenuated by both the ortho-sulfonamide and the para-CF 3 group, rendering it relatively unreactive to mild electrophiles, which allows for selective functionalization.
-
Sulfonamide Acidity: The sulfonamide group acts as a weak acid. At physiological pH (7.4), it remains predominantly neutral, but in slightly basic microenvironments (or during basic synthetic workups), it readily deprotonates to form a highly soluble anion.
Synthetic Methodologies: A Self-Validating Protocol
The generation of the free 2-amino-5-(trifluoromethyl)benzenesulfonamide often requires the deprotection of a heavily shielded precursor, such as a 3,4,5-trimethoxybenzyl (TMB) protected derivative [1].
To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the workflow includes built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol: TFA-Mediated Deprotection of N-Protected Precursor
Objective: Cleave the TMB protecting group to yield the pure free amine-sulfonamide building block.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(Trifluoromethyl)-2-((3,4,5-trimethoxybenzyl)amino)benzenesulfonamide (approx. 4.27 mmol) in neat Trifluoroacetic Acid (TFA) (10 mL).
-
Causality: TFA provides the high acidity required to protonate the aniline nitrogen, facilitating the unimolecular cleavage of the electron-rich TMB group as a stabilized carbocation.
-
-
Reaction Execution: Stir the homogeneous mixture at room temperature (20–25 °C) for 12 hours (overnight).
-
Validation Check 1 (In-Process): Perform TLC (Hexanes:EtOAc 1:1). The starting material (high Rf) should completely disappear, replaced by a highly polar, UV-active spot (low Rf) corresponding to the desired product.
-
-
Concentration: Remove the excess TFA in vacuo to yield a crude residue.
-
Causality: Removing TFA prevents excessive exotherms during the subsequent neutralization step.
-
-
Neutralization & Precipitation: Dilute the residue with deionized water (30 mL). Slowly adjust the aqueous mixture to pH 13 using 20% w/v aqueous sodium hydroxide (NaOH).
-
Causality: At pH 13, the sulfonamide (pKa ~8.5) is deprotonated, forming a water-soluble sodium salt. The cleaved TMB byproducts (often polymeric or gummy) remain insoluble.
-
-
Isolation: Filter the mixture to remove the gummy TMB byproducts. Carefully adjust the filtrate back to pH 6.5–7.0 using 1M HCl to precipitate the neutral 2-amino-5-(trifluoromethyl)benzenesulfonamide. Filter, wash with cold water, and dry under high vacuum.
-
Validation Check 2 (Analytical Release): LC-MS must confirm a dominant peak with [M+H] + at m/z 241.0. 1 H NMR (DMSO- d6 ) should show the disappearance of the TMB methoxy singlets (~3.7 ppm) and the presence of two distinct exchangeable D 2 O signals for the -NH 2 and -SO 2 NH 2 protons.
-
Synthetic workflow from protected precursor to active fused thiadiazine API.
Applications in Advanced Therapeutics (Epigenetic Modulation)
The primary modern application of 2-Amino-5-(trifluoromethyl)benzenesulfonamide is its use as a foundational scaffold for MYST family KAT inhibitors [1].
The Role of MYST KATs in Oncology
The MYST family of lysine acetyltransferases (including HBO1, TIP60, and MOZ) are epigenetic enzymes responsible for the acetylation of histone substrates. This acetylation leads to a relaxed chromatin conformation, promoting the transcription of oncogenes that drive cancer stem cell enrichment and tumor proliferation.
Pharmacophore Maturation
By subjecting 2-Amino-5-(trifluoromethyl)benzenesulfonamide to heteroannulation (cyclization), chemists generate fused [1,2,4]thiadiazine derivatives. The sulfonamide oxygen atoms and the basic nitrogen atoms in the newly formed ring system act as highly specific pharmacophores that coordinate within the acetyl-CoA binding pocket of the MYST enzymes. The -CF 3 group projects into a lipophilic sub-pocket, anchoring the inhibitor and drastically increasing its residence time on the target.
Mechanism of action for MYST KAT inhibitors derived from the sulfonamide precursor.
Conclusion
2-Amino-5-(trifluoromethyl)benzenesulfonamide is far more than a simple building block; it is a strategically designed molecular scaffold. Its precise physicochemical properties—driven by the electron-withdrawing -CF 3 group and the bifunctional ortho-amino sulfonamide—make it an indispensable tool for the synthesis of next-generation epigenetic modulators. By employing rigorous, self-validating synthetic protocols, researchers can reliably leverage this compound to accelerate the discovery of novel anti-neoplastic agents.
References
- Title: Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family (WO2019043139A1)
